Bienvenue dans la boutique en ligne BenchChem!

NSC 694621

PCAF Histone Acetyltransferase Epigenetics

NSC 694621 is a covalent, irreversible PCAF inhibitor that preferentially suppresses histone H4 acetylation (IC₅₀ 1.59 µM) over H3 (IC₅₀ 5.19 µM), a functional selectivity not replicated by reversible analogs. It binds Cys574 in the PCAF active site, ensuring sustained target engagement and washout-resistant inhibition critical for in vivo pharmacology. In SK-N-SH neuroblastoma, its antiproliferative GI₅₀ is 19.2 µM, and it achieves 29% growth inhibition in HCT116 colorectal cancer at 25 µM. Select this probe for reproducible epigenetic target-validation studies.

Molecular Formula C13H10N2O2S
Molecular Weight 258.30 g/mol
Cat. No. B10831548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 694621
Molecular FormulaC13H10N2O2S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3
InChIInChI=1S/C13H10N2O2S/c1-17-10-6-4-9(5-7-10)15-13(16)11-3-2-8-14-12(11)18-15/h2-8H,1H3
InChIKeyAZVIMHSUSDTTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 694621: Chemical Class and Baseline Characteristics of the PCAF Inhibitor


NSC 694621, chemically defined as 2-(4-methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one (CAS 104857-29-6, molecular weight 258.30, formula C13H10N2O2S), is a small-molecule inhibitor belonging to the pyridoisothiazolone class [1]. It functions as a covalent, irreversible inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), a key epigenetic regulator implicated in oncogenic transcription [1]. The compound is utilized as a chemical probe in cancer biology to interrogate PCAF-dependent acetylation pathways and to assess antiproliferative effects in neuroblastoma and colorectal cancer models .

Why Substituting NSC 694621 with Generic PCAF Inhibitors Fails


Within the PCAF inhibitor class, potency and mechanism diverge substantially, rendering simple substitution invalid. NSC 694621 exhibits an irreversible covalent binding mode targeting Cys574 in the PCAF active site, a feature not universal among analogs . In contrast, several alternative PCAF inhibitors, such as CAY10669 (IC50 = 662 μM) and PU139 (IC50 = 9.74 μM), demonstrate significantly lower potency or operate via reversible, non-covalent mechanisms [1]. Furthermore, substrate-specific inhibition—where NSC 694621 preferentially suppresses H4 over H3 acetylation—introduces a functional selectivity that is not replicated across all in-class compounds . Direct substitution without empirical validation thus risks both quantitative and mechanistic discrepancies that undermine experimental reproducibility.

NSC 694621 Quantitative Comparator Evidence for PCAF Inhibition


Comparative PCAF HAT Inhibition: NSC 694621 vs. CAY10669 and PU139

NSC 694621 demonstrates a PCAF IC50 of 5.71 µM against the H3(1–21) peptide substrate, as reported in the primary synthesis and characterization study [1]. This potency substantially exceeds that of CAY10669 (IC50 = 662 µM) [2] and is moderately superior to the pan-HAT inhibitor PU139 (PCAF IC50 = 9.74 µM) .

PCAF Histone Acetyltransferase Epigenetics

Substrate Selectivity of NSC 694621: Preferential Inhibition of H4 Acetylation

NSC 694621 exhibits differential inhibition depending on the histone substrate. Against the H4(2–24) peptide, the compound achieves an IC50 of 1.59 µM, which is 3.3-fold more potent than its activity against the H3(1–21) peptide (IC50 = 5.19 µM) . This substrate selectivity is not a universal feature of PCAF inhibitors; for example, PU139 shows similar potency across multiple HATs without pronounced H4 preference .

Histone Acetylation Substrate Selectivity PCAF

Cellular Antiproliferative Activity in SK-N-SH Neuroblastoma Cells

NSC 694621 inhibits proliferation of SK-N-SH neuroblastoma cells with a GI50 of 19.2 ± 1.22 µM following 72-hour exposure at 25 µM [1]. This cellular activity is consistent with its biochemical potency and compares favorably to other PCAF inhibitors; for instance, PCAF-IN-1 exhibits IC50 values ranging from 4.89 to 9.71 µM across various cancer cell lines, but requires higher concentrations in some contexts . NSC 694621 provides a well-characterized reference point for neuroblastoma studies.

Neuroblastoma Antiproliferative SK-N-SH

Antiproliferative Activity in HCT116 Colorectal Cancer Cells

In HCT116 colorectal cancer cells, NSC 694621 at 25 µM for 72 hours inhibited growth by 29% [1]. This moderate but reproducible effect distinguishes the compound from more potent PCAF inhibitors like PCAF-IN-1, which shows an IC50 of 3.76 µM in the same cell line , and from weaker inhibitors such as CAY10669, which requires concentrations >60 µM for cellular activity [2]. The partial inhibition profile of NSC 694621 makes it suitable for studying combinatorial treatment strategies.

Colorectal Cancer Antiproliferative HCT116

Irreversible Covalent Binding to PCAF Active Site Cys574

NSC 694621 acts as an irreversible inhibitor by forming a covalent bond with Cys574 in the active site of PCAF . This mechanism contrasts with reversible inhibitors such as C646 (a selective p300 inhibitor with Ki = 400 nM that spares PCAF) [1] and with PU139, which is a reversible pan-HAT inhibitor . The covalent, irreversible nature of NSC 694621 ensures sustained target engagement and may confer distinct pharmacodynamic properties.

Covalent Inhibitor PCAF Irreversible Binding

NSC 694621 Optimal Research Application Scenarios Based on Quantitative Evidence


Neuroblastoma Cell Proliferation Studies (SK-N-SH Model)

NSC 694621 is optimally deployed as a reference PCAF inhibitor in SK-N-SH neuroblastoma proliferation assays, where its GI50 of 19.2 µM has been quantitatively established [1]. This validated cellular activity supports its use as a benchmark for evaluating novel PCAF inhibitors in neuroblastoma contexts.

H4-Specific Acetylation Pathway Investigation

Given its 3.3-fold preferential inhibition of PCAF-mediated H4 acetylation (IC50 = 1.59 µM) over H3 acetylation (IC50 = 5.19 µM) , NSC 694621 is particularly suited for studies dissecting the functional consequences of H4-specific acetylation in cancer cells.

Covalent Irreversible Target Engagement Studies

The irreversible covalent binding to Cys574 makes NSC 694621 a valuable tool for investigating sustained target engagement and washout-resistant PCAF inhibition, which is relevant for in vivo pharmacology and for understanding the kinetics of covalent inhibitor action.

Combination Therapy Research in Colorectal Cancer

The partial growth inhibition (29% at 25 µM) observed in HCT116 colorectal cancer cells [1] positions NSC 694621 as a candidate for combination studies with other targeted agents or chemotherapeutics, where submaximal PCAF inhibition may synergize without overt toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 694621

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.